molecular formula C12H18N2O2 B1334035 3-(Aminomethyl)-1-N-Boc-aniline CAS No. 205318-52-1

3-(Aminomethyl)-1-N-Boc-aniline

Cat. No. B1334035
M. Wt: 222.28 g/mol
InChI Key: NXQNEOIMZVWHQW-UHFFFAOYSA-N
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Description

The compound "3-(Aminomethyl)-1-N-Boc-aniline" is a chemically modified aniline derivative. Aniline itself is a fundamental organic compound with a wide range of applications in the synthesis of pharmaceuticals, dyes, and polymers. The specific modifications on the aniline ring, such as the introduction of an aminomethyl group and the protection of the amino group with a tert-butoxycarbonyl (Boc) group, suggest that this compound could be an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of multisubstituted aniline derivatives can be achieved through ortho-selective nucleophilic addition of amines to borylbenzynes, as demonstrated in one study . This method allows for the introduction of various functional groups, including aminomethyl groups, onto the aniline ring. Additionally, the Boc group is a strategic choice for N-protection during the synthesis of amino acid derivatives, as it can be selectively removed under mild acidic conditions without affecting other sensitive functional groups .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. For instance, Schiff base compounds derived from aniline, such as 2-amino-N-(3-phenylprop-2-enylidene)aniline, have been characterized by X-ray crystallography, revealing a trans configuration around the C=N double bond . This level of structural detail is crucial for understanding the reactivity and potential applications of aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can participate in a range of chemical reactions. For example, N-Methyl-anilinoborane, a related compound, can undergo rearrangement to form μ-(amino)diborane(6) derivatives . This type of reactivity is indicative of the versatility of aniline derivatives in synthetic chemistry. Furthermore, aniline oligomers can be synthesized through electrophilic aromatic substitution reactions, which may involve the formation of nitrenium cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the presence of hydrogen-bonded dimers in certain aniline derivatives can affect their melting points, solubility, and crystalline structure . The introduction of substituents such as the Boc group can also impact the stability and reactivity of the compound, as seen in the case of N-Boc protected amino acid derivatives .

Scientific Research Applications

Application in Organic Chemistry

Scientific Field: Organic Chemistry

Methods of Application: The compound is used in a typical Suzuki-Miyaura reaction, where it is combined with an aryl or vinyl halide in the presence of a base and a palladium catalyst . The reaction generally takes place in a polar solvent such as water or alcohol .

Results or Outcomes: The outcome of the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond, resulting in the synthesis of biaryl compounds . These compounds have wide applications in pharmaceuticals and materials science .

Application in Pharmaceutical Industry

Scientific Field: Pharmaceutical Industry

Methods of Application: As a pharmaceutical intermediate, this compound is used in the synthesis of various pharmaceutical drugs . The specific methods of application would depend on the particular drug being synthesized .

Results or Outcomes: The use of this intermediate in drug synthesis can lead to the production of various pharmaceutical drugs . The specific results or outcomes would depend on the particular drug being synthesized .

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQNEOIMZVWHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373385
Record name 3-(Aminomethyl)-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-N-Boc-aniline

CAS RN

205318-52-1
Record name 3-(Aminomethyl)-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)aniline, 1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Morwick, FH Büttner, CL Cywin… - Journal of medicinal …, 2010 - ACS Publications
A highly selective series of bisbenzamide inhibitors of Rho-associated coiled-coil forming protein kinase (ROCK) and a related ureidobenzamide series, both identified by high …
Number of citations: 14 pubs.acs.org

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